molecular formula C8H8OS B8764491 2-Mercapto-5-methylbenzaldehyde CAS No. 171776-80-0

2-Mercapto-5-methylbenzaldehyde

Cat. No.: B8764491
CAS No.: 171776-80-0
M. Wt: 152.22 g/mol
InChI Key: HQROGVVBGYLYSX-UHFFFAOYSA-N
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Description

2-Mercapto-5-methylbenzaldehyde is a high-purity chemical building block with the CAS Number 171776-80-0 and a molecular weight of 152.21 g/mol. Its molecular formula is C8H8OS . This compound features both a benzaldehyde core and a mercapto (thiol) functional group on the aromatic ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The aldehyde group is a classic handle for condensation reactions, such as the formation of imines (Schiff bases) or as a precursor to heterocyclic compounds. The presence of the mercaptan group allows for further diversification, including the formation of thioethers or participation in click chemistry, such as thiol-isothiocyanate couplings, which are valuable for constructing N,S-heterocyclic scaffolds of pharmacological interest . Researchers may employ this compound in the development of novel molecules, including potential benzimidazole derivatives or other complex structures relevant to pharmaceutical and materials science. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

171776-80-0

Molecular Formula

C8H8OS

Molecular Weight

152.22 g/mol

IUPAC Name

5-methyl-2-sulfanylbenzaldehyde

InChI

InChI=1S/C8H8OS/c1-6-2-3-8(10)7(4-6)5-9/h2-5,10H,1H3

InChI Key

HQROGVVBGYLYSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S)C=O

Origin of Product

United States

Reactivity and Derivatization Chemistry of 2 Mercapto 5 Methylbenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group in 2-Mercapto-5-methylbenzaldehyde is a site of rich chemical activity, readily undergoing nucleophilic addition and condensation reactions.

The carbonyl carbon of the aldehyde is electrophilic and reacts with nucleophilic primary amines and hydrazines. This condensation reaction typically involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final product. wjpsonline.comresearchgate.net The reaction is often catalyzed by acid or base and can be driven to completion by removing the water formed during the reaction. wjpsonline.com

These reactions are fundamental in synthesizing a variety of heterocyclic compounds and Schiff bases. The specific products depend on the nature of the amine or hydrazine (B178648) reactant used.

A key reaction of the aldehyde group is its condensation with primary amines to form imines, commonly known as Schiff bases. wisdomlib.orglibretexts.org These compounds are characterized by a carbon-nitrogen double bond (C=N). The formation of a Schiff base is a reversible reaction that is generally catalyzed by either acid or base. wjpsonline.com

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate. researchgate.net This intermediate then undergoes dehydration to form the imine. researchgate.net The pH of the reaction medium is a critical factor; the reaction rate is often optimal at a mildly acidic pH (around 5). libretexts.org At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine. libretexts.org Aromatic aldehydes, like this compound, typically form more stable Schiff bases compared to aliphatic aldehydes due to conjugation. wjpsonline.com

Table 1: Key Aspects of Schiff Base Formation

FeatureDescription
Reactants Aldehyde (or ketone) and a primary amine.
Functional Group Formed Imine (C=N).
Catalysis Acid or base catalyzed.
Key Intermediate Carbinolamine.
Byproduct Water.
Reversibility The reaction is reversible and can be driven forward by removal of water.

The Knoevenagel condensation is a variation of the aldol (B89426) condensation where an aldehyde or ketone reacts with a compound containing an active methylene (B1212753) group, in the presence of a basic catalyst. sigmaaldrich.comthermofisher.com The active methylene compound typically has two electron-withdrawing groups (such as CO₂R, COR, CN, NO₂) attached to a CH₂ group. sigmaaldrich.com The reaction usually proceeds to a dehydrated α,β-unsaturated product. sigmaaldrich.com

While direct examples involving this compound are specific, the general mechanism is applicable. The basic catalyst deprotonates the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. sigmaaldrich.com The resulting intermediate subsequently eliminates a molecule of water. thermofisher.com This reaction is a powerful tool for carbon-carbon bond formation. The reaction can be part of sequential processes to build more complex structures like indenes and benzofulvenes. nih.govmdpi.com

Table 2: Knoevenagel Condensation Overview

ComponentRoleExamples
Carbonyl Compound ElectrophileAldehydes (react faster), Ketones
Active Methylene Compound Nucleophile (after deprotonation)Malonic esters, Malononitrile, Acetylacetone
Catalyst BasePrimary and secondary amines (e.g., piperidine), Ammonium (B1175870) salts
Product α,β-unsaturated compoundVaries based on reactants

Reactions Involving the Thiol Functionality

The thiol (-SH) group imparts another dimension to the reactivity of this compound, participating in reactions such as alkylation and coordination to metals.

The thiol group can be readily alkylated to form thioethers (sulfides). This S-alkylation is a common method for synthesizing thioethers and typically involves reacting the thiol with an alkyl halide in the presence of a base. jmaterenvironsci.com The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the alkyl halide in a nucleophilic substitution reaction. jmaterenvironsci.com

For instance, methylation can be achieved using reagents like iodomethane (B122720). researchgate.net In a study involving a related nickel complex derived from 2-mercaptobenzaldehyde (B1308449), treatment with excess iodomethane resulted in the formation of a (2-methyl-mercapto-phenyl)nickel(II) complex, demonstrating the alkylation of the sulfur atom. researchgate.net Dimethyl carbonate in the presence of an ionic liquid has also been used for S-methylation reactions at elevated temperatures. jmaterenvironsci.com

Table 3: Thioether Synthesis via S-Alkylation

MethodReagentsConditions
Standard Alkylation Thiol, Alkyl Halide, Strong BaseReflux conditions
Methylation Thiol, Iodomethane-
Green Methylation Thiol, Dimethyl Carbonate (DMC), [Bmim]Cl110 °C

The soft sulfur donor of the thiol group, often in conjunction with the oxygen from the aldehyde or a derivative thereof, makes this compound and its derivatives effective ligands for coordination to a variety of metal centers. The stabilization of transition metals with low coordination numbers is an area of significant interest, and ligands play a crucial role in achieving this. bohrium.com

Schiff bases derived from this compound can act as chelating ligands. For example, the reaction of this compound with NiMe₂(PMe₃)₃ has been shown to yield an (acylthiophenolato)nickel(II) complex. researchgate.net In this complex, the compound coordinates to the nickel center. researchgate.net Similarly, Schiff bases derived from substituted benzaldehydes can form stable complexes with transition metals like Co(II), Cu(II), Zn(II), and Ni(II). biointerfaceresearch.com The formation of these metal complexes can significantly alter the chemical and physical properties of both the ligand and the metal ion. biointerfaceresearch.com

Oxidative Coupling Reactions (General thiol chemistry)

A characteristic reaction of thiols is their oxidation to disulfides. This oxidative coupling is a common transformation for aromatic thiols, including this compound. In this reaction, two molecules of the thiol are linked by a disulfide bond (-S-S-), resulting in the formation of a symmetrical disulfide. This transformation can be achieved using a variety of oxidizing agents.

Common oxidizing systems for the conversion of thiols to disulfides include dimethyl sulfoxide (B87167) (DMSO), which can be activated by an acid like hydroiodic acid (HI). biolmolchem.combiolmolchem.com The reaction proceeds through the formation of an active sulfur species, which then reacts with another thiol molecule to yield the disulfide. biolmolchem.com The reactivity of thiols in such oxidations often follows the order of their acidity, with aromatic thiols like ArSH being more reactive than aliphatic thiols. biolmolchem.com

ReactantOxidizing SystemProduct
This compoundGeneral Oxidants (e.g., DMSO/HI, I2, H2O2)Bis(2-formyl-4-methylphenyl) disulfide

This table represents a general transformation and not specific experimental data from a single source.

Difluoromethylation of Thiol Groups

The introduction of a difluoromethyl (-CF2H) group onto a sulfur atom can significantly alter the physicochemical properties of a molecule, which is of interest in medicinal chemistry and materials science. cas.cnrsc.org The thiol group of this compound can be selectively difluoromethylated.

Various methods have been developed for the S-difluoromethylation of thiols. One common approach involves the use of difluorocarbene (:CF2) precursors, such as chlorodifluoromethane (B1668795) (Freon-22), in the presence of a base. researchgate.net The reaction proceeds via the generation of difluorocarbene, which then inserts into the S-H bond of the thiol. More recently, other reagents have been developed for safer and more efficient difluoromethylation under milder conditions. rsc.org

Thiol SubstrateDifluoromethylating AgentConditionsProduct
Aromatic ThiolsChlorodifluoromethane (CHClF2)Basic conditionsS-Difluoromethylated aromatic thiol
Heterocyclic ThiolsFreon-22Basic conditionsS-Difluoromethylated heterocycle

This table illustrates the general reaction for difluoromethylation of thiols.

Cyclization and Heterocycle Formation Reactions

The presence of both a thiol and an aldehyde group in an ortho position on the benzene (B151609) ring of this compound makes it an excellent precursor for the synthesis of various sulfur-containing heterocyclic compounds. These reactions often proceed through an initial reaction at one of the functional groups, followed by an intramolecular cyclization.

Synthesis of Annulated Thiochromenes and Thiochromanes

2-Mercaptobenzaldehydes are key starting materials for the synthesis of thiochromenes and thiochromanes, which are sulfur analogs of chromenes and chromanes. These scaffolds are of interest due to their potential biological activities. researchgate.netrsc.org

One common synthetic route involves the reaction of this compound with activated alkenes, such as those bearing electron-withdrawing groups, in a Michael addition reaction. The initial conjugate addition of the thiol to the alkene is followed by an intramolecular condensation or cyclization involving the aldehyde group, leading to the formation of the thiochromene or thiochromane ring system. researchgate.net The specific reaction conditions and the nature of the alkene substrate determine the final product.

Formation of N,S-Acetals

The reaction of 2-mercaptobenzaldehyde derivatives with primary amines can lead to the formation of complex N,S-acetal structures through a multi-component reaction. In a notable example, a mercaptobenzaldehyde derivative reacts with an amine, such as an amino acid ester, and a second equivalent of the mercaptobenzaldehyde. nih.gov

The proposed mechanism involves the initial formation of an imine between the aldehyde and the amine. This is followed by a series of intermolecular and intramolecular additions of the thiol groups to imine intermediates, ultimately leading to a stable bicyclic N,S-acetal framework. nih.gov This type of reaction highlights the utility of 2-mercaptobenzaldehydes in constructing complex molecular architectures under mild, often biocompatible, conditions. nih.gov

Benzothiazole and Benzimidazole Derivative Synthesis via Cyclocondensation (relevance to related compounds)

While this compound itself does not directly form benzothiazoles or benzimidazoles in a simple cyclization, its aldehyde functionality is highly relevant to the synthesis of these heterocycles when reacted with appropriate bifunctional reagents. The synthesis of benzothiazoles, for instance, is commonly achieved through the condensation of a 2-aminothiophenol (B119425) with an aldehyde. nih.govorganic-chemistry.orgekb.egmdpi.com In this context, the aldehyde group of a molecule like this compound would readily react with the amino group of 2-aminothiophenol to form an imine, which then undergoes cyclization and oxidation to yield a 2-substituted benzothiazole.

Similarly, benzimidazoles are synthesized by the condensation of o-phenylenediamines with aldehydes. orientjchem.org The reaction of an o-phenylenediamine (B120857) with an aldehyde first forms a Schiff base, which then cyclizes and is subsequently oxidized to the benzimidazole. These reactions showcase the general reactivity of the aromatic aldehyde group in cyclocondensation reactions to form fused heterocyclic systems.

HeterocycleStarting MaterialsGeneral Reaction
Benzothiazole2-Aminothiophenol, AldehydeCondensation and cyclization
Benzimidazoleo-Phenylenediamine, AldehydeCondensation and cyclization

This table illustrates the general synthesis of benzothiazoles and benzimidazoles from an aldehyde, demonstrating the reactivity of the aldehyde functional group.

Coordination Chemistry of 2 Mercapto 5 Methylbenzaldehyde As a Ligand

Ligand Design and Coordination Modes

The presence of sulfur and oxygen donor atoms in 2-Mercapto-5-methylbenzaldehyde facilitates its function as a chelating agent, binding to metal centers through these atoms. This inherent capability is further exploited through chemical modifications, primarily condensation reactions, to create multidentate ligands with enhanced coordination properties.

In its deprotonated form, this compound can act as a bidentate ligand, coordinating to a metal ion through the sulfur of the thiolate and the oxygen of the aldehyde. This S,O-chelation forms a stable five-membered ring with the metal center. This coordination mode is a fundamental aspect of its chemistry and is often the basis for the formation of more complex metal-ligand assemblies.

A significant application of this compound in ligand design is its use as a starting material for the synthesis of Schiff base ligands. sci-hub.se The aldehyde functional group readily undergoes condensation reactions with primary amines to form an imine or azomethine group (-C=N-). sci-hub.se This reaction extends the ligand framework, incorporating additional donor atoms from the amine component and thereby increasing the ligand's denticity.

For instance, condensation with amines containing other potential donor atoms (e.g., hydroxyl, amino, or pyridyl groups) can lead to the formation of tridentate or tetradentate ligands. These multidentate Schiff base ligands are capable of forming highly stable complexes with a variety of metal ions. The synthesis of these ligands is often straightforward, typically involving the reaction of the aldehyde with the chosen amine in a suitable solvent. biointerfaceresearch.com

Synthesis and Characterization of Metal Complexes

The Schiff base ligands derived from this compound have been successfully employed in the synthesis of a range of metal complexes, including those of nickel(II), copper(II), and diorganotin(IV). These complexes exhibit diverse geometries and coordination numbers, which are influenced by the nature of the metal ion and the specific structure of the ligand.

Schiff base ligands derived from this compound can form stable complexes with nickel(II) ions. These complexes often feature the nickel ion in a six-coordinated, distorted octahedral environment. rsc.org The ligand typically coordinates to the nickel center through the thiolate sulfur, the imine nitrogen, and another donor atom introduced from the amine precursor, acting as a tridentate chelating agent. The remaining coordination sites on the nickel ion are usually occupied by other ligands or solvent molecules. The synthesis of these complexes is generally achieved by reacting a nickel(II) salt with the pre-formed Schiff base ligand in an appropriate solvent.

Copper(II) complexes with Schiff base ligands derived from this compound have also been synthesized and characterized. rsc.orgudayton.edu Similar to the nickel(II) complexes, the Schiff base ligands in these systems often act as tridentate donors. The resulting copper(II) complexes can adopt various geometries, with square planar and square pyramidal being common. nih.gov The specific geometry is influenced by the steric and electronic properties of the ligand and any ancillary ligands present. The synthesis typically involves the reaction of a copper(II) salt with the Schiff base ligand. nih.gov

Diorganotin(IV) complexes of Schiff base ligands derived from this compound have been a subject of study. tandfonline.com In these complexes, the ligand coordinates to the diorganotin(IV) moiety. The resulting complexes can exhibit different coordination numbers and geometries at the tin center, with five- and six-coordinate structures being prevalent. nih.gov The geometry is often a distorted trigonal bipyramidal or octahedral. tandfonline.comnih.gov The synthesis of these complexes is typically carried out by reacting a diorganotin(IV) dihalide with the Schiff base ligand. researchgate.net

Cobalt(III) Complexes with Related Thiosalicylaldehyde Derivatives

While direct studies on cobalt(III) complexes of this compound are not extensively documented, the chemistry of related thiosalicylaldehyde derivatives provides significant insights. Cobalt(III) readily forms stable, typically octahedral complexes with Schiff base ligands. These ligands, formed by the condensation of an aldehyde with a primary amine, offer a versatile framework for tuning the electronic and steric properties of the resulting metal complex.

In many instances, Co(III) complexes are synthesized through the air oxidation of a Co(II) salt in the presence of the ligand. The resulting Co(III) center, with its d⁶ electronic configuration, forms low-spin, kinetically inert octahedral complexes. researchgate.netresearchgate.net For Schiff base complexes, coordination typically involves the imine nitrogen and the deprotonated thiolato sulfur atom. The remaining coordination sites on the cobalt are occupied by other ligands, such as ammonia, pyridine, or other solvent molecules, or by a second Schiff base ligand to satisfy the metal's coordination number of six. researchgate.netelectrochemsci.org

The geometry of these complexes is often a slightly distorted octahedron. researchgate.net For example, in cobalt(III) complexes with N₂O₂-donor Schiff base ligands and ancillary amine ligands, X-ray diffraction studies have confirmed a pseudo-octahedral environment around the Co(III) ion. researchgate.net The electrochemical reduction of these Co(III) complexes is often irreversible, indicating a significant structural rearrangement upon reduction to the more labile Co(II) state. researchgate.net

Vanadium Complexes with Related Benzimidazole Ligands

Vanadium complexes have been synthesized using ligands derived from this compound. Specifically, 2-mercapto-5-methyl-benzimidazole, a cyclized derivative, serves as a potent sulfur-donor ligand. medcraveonline.com Vanadium complexes with this ligand can be prepared by reacting 2-mercapto-5-methyl-benzimidazole with various vanadium salts, such as vanadyl sulfate (B86663) (VOSO₄) or ammonium (B1175870) metavanadate (NH₄VO₃), in different metal-to-ligand ratios. medcraveonline.com

In one synthetic route, the 2-mercapto-5-methyl-benzimidazole is first reacted with carbon disulfide in methanol, followed by the addition of a methanolic solution of a vanadium salt. medcraveonline.com The resulting complexes have been characterized by various spectroscopic techniques. Analysis suggests that the benzimidazole-derived ligand acts in a bidentate fashion, with coordination occurring through the sulfur atoms of the NCS₂ moiety. medcraveonline.com The chemistry of vanadium is noted for its versatility, with the ability to exist in multiple oxidation states and form complexes with a range of biological and catalytic applications. mdpi.com

Structural Elucidation of Coordination Complexes

X-ray Single Crystal Diffraction Studies

X-ray single crystal diffraction is the definitive method for determining the three-dimensional structure of coordination complexes. Although a crystal structure for a complex of this compound itself is not available, studies on related structures provide a clear picture of the expected coordination environments.

For instance, single-crystal X-ray analyses of various cobalt(III) Schiff base complexes consistently reveal a distorted octahedral geometry around the central cobalt ion. researchgate.netelectrochemsci.org In a typical structure, the Schiff base ligand coordinates to the metal in a meridional or facial arrangement. For example, the crystal structure of a mononuclear vanadium(V) complex, [VOL(OMe)(MeOH)] (where H₂L is a Schiff base ligand), shows the vanadium atom in an octahedral coordination environment. nih.gov Similarly, X-ray studies on oxovanadium(V) complexes with ONO donor Schiff base ligands have revealed distorted square-pyramidal geometries. mdpi.com

In cases where single crystals suitable for X-ray diffraction cannot be obtained, powder X-ray diffraction (PXRD) can be used to confirm the crystalline nature of the material. nih.govspuvvn.edu For example, PXRD studies were used to characterize a series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes with benzimidazole-derived ligands, confirming their crystallinity. nih.gov

Spectroscopic Characterization of Metal Complexes

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the coordination sites of the ligand. A key indicator of coordination in Schiff base complexes is the shift of the ν(C=N) (azomethine) stretching frequency. Upon complexation, this band typically shifts to a lower wavenumber, indicating the involvement of the imine nitrogen in bonding to the metal ion. mdpi.comnih.gov For complexes of this compound derivatives, the disappearance or shift of the ν(S-H) band confirms the deprotonation and coordination of the thiol group. The appearance of new bands at lower frequencies can be assigned to ν(M-N) and ν(M-S) vibrations, further confirming coordination. researchgate.net For vanadium complexes derived from 2-mercapto-5-methyl-benzimidazole, FT-IR data suggest a bidentate coordination mode through the sulfur atoms. medcraveonline.com

Vibrational Mode Free Ligand (Typical, cm⁻¹) **Metal Complex (Typical, cm⁻¹) **Inference
ν(C=N)~1638Shift to lower frequencyCoordination of azomethine nitrogen. nih.gov
ν(S-H)~2550AbsentDeprotonation and coordination of thiol sulfur.
ν(M-N)-~491-531Formation of metal-nitrogen bond. researchgate.net
ν(M-S)-~360-390Formation of metal-sulfur bond. researchgate.net
ν(V=O)-~950-1000Present in oxovanadium complexes. eurjchem.com
This table presents typical data compiled from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand and its complexes, particularly for diamagnetic complexes like those of Co(III). In ¹H NMR, the signal of the proton adjacent to a donor atom often shifts upon complexation. For example, the azomethine proton (-CH=N-) signal will shift, confirming the coordination of the nitrogen atom. For vanadium complexes of 2-mercapto-5-methyl-benzimidazole, multinuclear NMR studies revealed that coordination occurs via the NCS₂ moiety. medcraveonline.com ⁵¹V NMR is a powerful tool for studying vanadium complexes, as the chemical shifts are highly sensitive to the coordination environment and oxidation state of the vanadium center. udel.eduresearchgate.net The chemical shifts for V(V) complexes can span a wide range of over 1200 ppm. udel.edu

UV-Visible Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and its geometry. The spectra of the complexes typically show bands due to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) bands. researchgate.netmdpi.com For thiolato complexes, intense S→M LMCT bands are characteristic. In the case of octahedral Co(III) complexes, d-d transitions, such as ¹A₁g→¹T₁g and ¹A₁g→¹T₂g, are observed, though they are often weak. nih.gov For oxovanadium(V) complexes, the low energy absorption bands are often attributed to LMCT transitions. mdpi.com

Influence of Ligand Structure on Coordination Geometry and Electronic Properties

The structure of the ligand plays a critical role in determining the coordination geometry, stability, and electronic properties of the resulting metal complex. The introduction of substituent groups on the aromatic ring of ligands like this compound can exert significant steric and electronic effects.

Steric Effects: Bulky substituents near the coordination site can influence the coordination geometry and prevent the formation of certain structures. For example, they can favor lower coordination numbers or enforce a distorted geometry on the metal center. This can, in turn, affect the accessibility of the metal ion to other substrates in catalytic applications.

Electronic Effects: The electronic properties of the complex are highly sensitive to the electron-donating or electron-withdrawing nature of substituents on the ligand. researchgate.net Electron-withdrawing groups can increase the acidity of the thiol proton, facilitating coordination. They also stabilize the metal center in lower oxidation states by reducing electron density. Conversely, electron-donating groups increase electron density on the metal, which can stabilize higher oxidation states. These electronic modifications directly impact the redox potential of the complex and the energy of its LMCT bands. researchgate.net

Studies on cobalt(II) complexes with bulky N,N′-diarylformamidinate N-oxide ligands have shown that the equilibrium between square-planar (low spin) and tetrahedral (high spin) geometries in solution is highly sensitive to the substitution pattern on the ligand, arising from a combination of steric and electronic influences. researchgate.net Chelation significantly enhances the biological activity of ligands by increasing their lipophilicity and facilitating their transport across cell membranes. mdpi.com The delocalization of π-electrons across the chelate ring upon complexation is a key factor in this enhancement. mdpi.com

Catalytic Applications of 2 Mercapto 5 Methylbenzaldehyde Derived Systems

Transition Metal Catalysis

The ability of the sulfur and oxygen atoms in thiosalicylaldehyde analogues to coordinate with transition metals has led to the development of novel catalysts. Cobalt complexes, in particular, have shown promise in hydrosilylation reactions.

Research has demonstrated that cobalt(III) complexes synthesized from thiosalicylaldehyde, a close analogue of 2-Mercapto-5-methylbenzaldehyde, are effective catalysts for the hydrosilylation of aldehydes and ketones. researchgate.net A sulfur-coordinated acyl(hydrido)cobalt(III) complex, for instance, has been shown to facilitate this transformation under mild conditions. researchgate.net This represents a significant development, as it is among the first examples of (hydrido)cobalt complexes being used for the hydrosilylation of aldehydes and ketones. researchgate.net The reaction of this compound with nickel complexes has also been explored, leading to the formation of (acylthiophenolato)nickel(II) complexes. researchgate.net

Table 1: Cobalt-Catalyzed Hydrosilylation

Catalyst Type Substrates Product Type Significance

Organocatalysis

Derivatives of mercaptobenzaldehyde have also found application as organocatalysts, particularly in facilitating asymmetric reactions to produce chiral molecules with high enantioselectivity.

An important application of mercaptobenzaldehyde derivatives is in organocatalytic, highly enantioselective tandem Michael-Knoevenagel reactions. buchler-gmbh.com These reactions are instrumental in synthesizing substituted thiochromanes. buchler-gmbh.com In one such reaction, 2-mercaptobenzaldehyde (B1308449) is reacted with diethyl 2-(2-methoxybenzylidene)malonate in the presence of a quinine-derived thiourea (B124793) catalyst. buchler-gmbh.com This process yields substituted thiochromanes with high enantiomeric excess. researchgate.netbuchler-gmbh.com The reaction is notable for creating multiple stereogenic centers in a single operation. researchgate.net

Table 2: Asymmetric Tandem Michael-Knoevenagel Reaction

Reactants Catalyst Product Key Outcome
2-Mercaptobenzaldehyde, Diethyl 2-(2-methoxybenzylidene)malonate N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]thiourea Substituted thiochromanes Highly enantioselective synthesis of complex heterocyclic compounds. buchler-gmbh.com

Ligand Role in Catalytic Cycle Mechanisms

In the catalytic systems derived from this compound, the molecule and its analogues play a crucial role as ligands. The coordination of the sulfur and aldehyde groups to a metal center is fundamental to the catalytic activity. For example, in the cobalt-catalyzed hydrosilylation, the thiosalicylaldehyde ligand coordinates to the cobalt center, forming a sulfur-coordinated acyl(hydrido)cobalt(III) complex. researchgate.net This coordination influences the electronic and steric environment of the metal, which in turn dictates the catalytic pathway and the efficiency of the hydrosilylation process. Similarly, in nickel-catalyzed reactions, this compound forms an (acylthiophenolato)nickel(II) complex, highlighting its role as a bidentate ligand. researchgate.net The nature of the ligand is therefore critical in modulating the reactivity and selectivity of the metal catalyst.

Advanced Spectroscopic and Structural Analysis of 2 Mercapto 5 Methylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

¹H NMR Analysis and Chemical Shift Interpretation

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of 2-Mercapto-5-methylbenzaldehyde, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) typically exhibits distinct signals corresponding to the different protons. For instance, a singlet for the methyl protons (CH₃) appears around δ 2.41 ppm. The aromatic protons show a more complex pattern of splitting due to their coupling with each other. The aldehydic proton (CHO) characteristically appears as a singlet at a downfield chemical shift, often around δ 9.96 ppm. The mercapto proton (SH) signal can be broad and its position may vary depending on concentration and solvent.

Table 1: Representative ¹H NMR Chemical Shifts for Benzaldehyde (B42025) Derivatives in CDCl₃

Compound CH₃ (s) Aromatic (m) CHO (s)
3-methylbenzaldehyde rsc.org 2.41 ppm 7.39-7.66 ppm 9.96 ppm
2-methylbenzaldehyde rsc.org 2.61 ppm 7.22-7.76 ppm 10.23 ppm
2-methoxybenzaldehyde rsc.org 3.88 ppm (OCH₃) 6.98-7.80 ppm 10.45 ppm

This table presents a selection of ¹H NMR data for related benzaldehyde compounds to provide context for the interpretation of this compound spectra. The exact chemical shifts for this compound may vary.

¹³C NMR Analysis for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of a molecule. In this compound, the ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom. The methyl carbon (CH₃) typically resonates at a high field (around 20-22 ppm). The aromatic carbons appear in the range of approximately 120-140 ppm, with the carbon attached to the electron-withdrawing aldehyde group and the electron-donating mercapto and methyl groups showing characteristic shifts. The aldehydic carbon (CHO) is highly deshielded and appears significantly downfield, often above 190 ppm. rsc.orgrsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for Benzaldehyde Derivatives in CDCl₃

Compound CH₃ Aromatic Carbons CHO
3-methylbenzaldehyde rsc.org 21.2 ppm 127.2, 128.9, 130.0, 135.3, 136.5, 138.9 ppm 192.6 ppm
2-methylbenzaldehyde rsc.org 19.0 ppm 126.4, 131.3, 131.7, 133.8, 133.9, 140.1 ppm 193.3 ppm
2-methoxybenzaldehyde rsc.org 55.8 ppm (OCH₃) 112.6, 120.5, 124.1, 127.7, 136.4, 161.5 ppm 189.0 ppm

This table presents a selection of ¹³C NMR data for related benzaldehyde compounds to provide context for the interpretation of this compound spectra. The exact chemical shifts for this compound may vary.

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR for organotin complexes)

When this compound is used as a ligand to form complexes with metals like tin, heteronuclear NMR techniques such as ¹¹⁹Sn NMR become invaluable. The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin atom. researchgate.net For instance, different chemical shift ranges can distinguish between four-, five-, six-, or even seven-coordinate tin centers. nih.govnih.gov In organotin complexes derived from related ligands, ¹¹⁹Sn NMR chemical shifts have been used to confirm the coordination environment of the tin atom in solution. nih.govnih.gov The coupling constants, such as ¹J(¹³C-¹¹⁹Sn), can also provide crucial information about the C-Sn-C bond angles. nih.gov

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Coordination Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, characteristic vibrational bands would be observed for the aldehyde C=O stretch (typically around 1680-1700 cm⁻¹), the S-H stretch (around 2550-2600 cm⁻¹), and various C-H and C=C aromatic stretches.

When the ligand coordinates to a metal ion, changes in the FT-IR spectrum provide evidence of coordination. For example, a shift in the ν(C=N) band to lower frequencies in the complexes of Schiff bases derived from this aldehyde indicates coordination through the imine nitrogen. researchgate.net Similarly, the disappearance or shift of the ν(S-H) band and the appearance of a new band corresponding to the ν(Sn-S) vibration would confirm the deprotonation of the thiol group and its coordination to a tin center. The ν(C=O) band of the aldehyde may also shift upon coordination. New bands in the far-IR region can often be assigned to metal-ligand vibrations, such as ν(Sn-N) and ν(Sn-O). researchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (CHO) or a hydrogen atom. nist.gov The presence of the sulfur atom would also lead to characteristic fragmentation patterns. In the analysis of metal complexes of ligands derived from this compound, mass spectrometry can confirm the formation of the complex and provide insights into its stoichiometry and the fragmentation of the coordinated ligand. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) of Complexes and Ligands

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound would exhibit absorption bands corresponding to π→π* and n→π* transitions within the aromatic ring and the carbonyl group.

Upon complexation with a metal ion, the UV-Vis spectrum can change significantly. New absorption bands may appear due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. researchgate.net Shifts in the original ligand-based absorption bands (hypsochromic or bathochromic shifts) can also occur upon coordination. These changes provide evidence for the formation of the complex and can offer insights into the nature of the metal-ligand bonding and the electronic structure of the resulting complex.

X-ray Diffraction Studies for Molecular and Crystal Structures

Detailed structural analysis of Schiff bases derived from substituted salicylaldehydes (the oxygen analogues of mercaptobenzaldehydes) frequently shows the existence of tautomeric forms, either the phenol-imine (O-H···N) or the keto-enamine (N-H···O) form. scienceopen.comijcm.ir The specific tautomer present in the solid state is often stabilized by a strong intramolecular hydrogen bond, which creates a nearly planar six-membered ring system (S(6) motif). ijcm.ir The planarity of the molecule can be influenced by the steric and electronic properties of the substituents on the aromatic rings. For instance, the dihedral angle between the two aromatic rings in 2-[(2-chloro-4-nitrophenyl)iminomethyl]phenol is significant, indicating a non-planar molecular structure. ijcm.ir

In the crystal lattice, the molecules are often assembled into more complex supramolecular architectures through intermolecular forces such as C-H···O, O-H···O, and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between aromatic rings. scienceopen.com These interactions are crucial in determining the stability and physical properties of the crystalline material.

Compound NameFormulaCrystal SystemSpace GroupCell ParametersRef.
2-[(2-chloro-4-nitrophenyl) iminomethyl] phenolC₁₃H₉ClN₂O₃MonoclinicP2₁a=7.83Å, b=6.89Å, c=11.83Å, β=105.7° ijcm.ir
2-[4-hydroxy benzylidene]-amino naphthaleneC₁₇H₁₃NOOrthorhombicP2₁2₁2₁a=6.29Å, b=10.21Å, c=19.30Å nih.gov
3-[(benzylamino)methylidene] pentane-2,4-dioneC₁₃H₁₅NO₂MonoclinicP2₁/ca=13.06Å, b=6.13Å, c=15.42Å, β=107.4°

Chromatographic Methods for Purity and Retention Studies (e.g., HPLC, GC for related compounds)

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and purity assessment of volatile and non-volatile organic compounds, including this compound and its derivatives.

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile sulfur-containing aromatic compounds. researchgate.net Due to the presence of active hydrogen on the thiol group and the polarity of the aldehyde function, derivatization is often employed to improve chromatographic peak shape, enhance volatility, and increase thermal stability. youtube.com Common derivatization methods include silylation (e.g., using N-methyl-trimethylsilyltrifluoroacetamide - MSTFA) or tert-butyldimethylsilyl (tBDMS) derivatization, which converts the -SH and -OH groups into their corresponding silyl (B83357) ethers/thioethers. youtube.comspringernature.com Methoximation is also used to stabilize aldehyde and keto groups, preventing tautomerization. youtube.com When coupled with a mass spectrometer (GC-MS), this method provides definitive structural identification based on fragmentation patterns. For quantitative analysis, sulfur-selective detectors like the Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) can be used, offering high sensitivity and selectivity for sulfur-containing analytes. spuvvn.edu

Retention indices (RI), such as the Kovats retention index, are standardized measures used to identify compounds by comparing their retention times to those of n-alkane standards. While specific retention data for this compound is scarce, data for related compounds like o-tolualdehyde (2-methylbenzaldehyde) on a standard non-polar column can provide an estimate of its elution behavior. nist.gov

Compound NameColumn TypeRetention Index (RI)Temperature ProfileRef.
o-TolualdehydeStandard Non-Polar (e.g., DB-5)1064Temperature Ramp nist.gov
o-TolualdehydeStandard Non-Polar (e.g., DB-5)1040Temperature Ramp nist.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing less volatile or thermally labile derivatives. Reversed-phase HPLC (RP-HPLC) on columns like C18 is a common mode of separation. researchgate.net To enhance detection by UV-Vis or fluorescence detectors, aldehydes are often derivatized with reagents that introduce a chromophore or fluorophore. A widely used reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form brightly colored 2,4-dinitrophenylhydrazone derivatives that can be readily detected at specific wavelengths (e.g., 360 nm). researchgate.net This method is highly effective for the quantitative determination of aldehydes in various matrices. nist.gov

The retention time of a compound in HPLC is dependent on the specific conditions, including the column, mobile phase composition, flow rate, and temperature. The data below shows the retention time for the DNPH derivative of benzaldehyde, a structurally similar parent compound.

Compound DerivativeColumnMobile PhaseRetention Time (min)Ref.
Benzaldehyde-2,4-dinitrophenylhydrazoneC18Acetonitrile/Water~7.0 researchgate.net

Emerging Research Directions and Future Perspectives for 2 Mercapto 5 Methylbenzaldehyde in Chemical Sciences

Development of Novel Synthetic Methodologies for Diversification and Scalability

The utility of 2-Mercapto-5-methylbenzaldehyde and its derivatives is directly linked to the efficiency and versatility of their synthetic routes. Current research focuses on developing novel, scalable, and diverse methods for their preparation.

For scalability and diversification, methodologies common for general thiophenol synthesis are being explored. organic-chemistry.org Copper-catalyzed coupling reactions, for example, allow for the synthesis of a wide range of aryl thiols from aryl iodides and elemental sulfur. organic-chemistry.org These methods are tolerant of various functional groups, enabling the creation of a diverse library of substituted mercaptobenzaldehydes. The scalability of such processes is advantageous for producing the quantities required for materials science applications.

Future work in this area will likely focus on further refining these methods to improve yields, reduce catalyst loading, and utilize more environmentally benign reagents and solvents. The goal is to create a robust synthetic platform that allows for the easy and cost-effective production of this compound and a wide array of its structural analogs.

Table 1: Selected Synthetic Methodologies for Thiophenols and Derivatives

Method Starting Materials Reagents/Catalyst Key Features
One-Pot Grignard Reaction researchgate.net ortho-Bromobenzaldehyde Mg, Sulfur, HCl High yield, one-pot procedure for mercaptobenzaldehydes.
CuI-Catalyzed Coupling organic-chemistry.org Aryl Iodides, Sulfur powder CuI, K₂CO₃, NaBH₄ Good functional group tolerance; suitable for diversification.
Newman-Kwart Rearrangement wikipedia.org Phenols Dialkylthiocarbamoyl chloride, Heat Converts phenols to thiophenols.

Rational Design of Advanced Ligands and Coordination Architectures

The dual functionality of this compound, possessing both a soft sulfur donor (thiol/thiolate) and a borderline oxygen donor (aldehyde), makes it an excellent candidate for designing sophisticated ligands for coordination chemistry.

The compound can act as a bidentate ligand, coordinating to metal centers through both sulfur and oxygen. Research has demonstrated that this compound reacts with organometallic precursors like NiMe₂(PMe₃)₃ to form well-defined (acylthiophenolato)nickel(II) complexes. researchgate.net In these structures, the compound binds to the nickel center, showcasing its potential to stabilize transition metals in various oxidation states.

Furthermore, the aldehyde group offers a site for post-coordination modification. It can be converted into an imine through condensation with primary amines, creating a new class of Schiff base ligands with altered steric and electronic properties. This allows for the rational design of ligand frameworks tailored for specific catalytic applications or for tuning the properties of the resulting metal complexes.

An emerging application is the grafting of mercaptobenzaldehydes onto solid supports to create functional materials for ion sequestration. For example, 2-mercaptobenzaldehyde (B1308449) has been anchored onto the surface of SBA-15, a mesoporous silica (B1680970) material, to produce a hybrid sorbent effective for the solid-phase extraction of cadmium(II) ions from aqueous solutions. rsc.orgrsc.org This demonstrates the potential for creating coordination architectures on surfaces for environmental remediation or analytical preconcentration.

Table 2: Potential Coordination Modes and Ligand Architectures

Ligand Type Description Potential Metal Partners
Bidentate S,O-Donor Coordination via the thiolate sulfur and aldehyde oxygen. Ni(II), Co(III), Cu(II) researchgate.net
Schiff Base Ligand Product of condensation with an amine; often tridentate or tetradentate. Fe, Co, Ni, Cu, Zn

Exploration in Advanced Materials Development (e.g., precursors for functional polymers or optoelectronic materials)

The unique electronic and reactive properties of this compound make it an intriguing precursor for the development of advanced functional materials. The presence of a sulfur-containing aromatic ring is a key feature in many organic electronic materials.

Sulfur-containing π-conjugated systems are integral to materials used in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com Thiophene-based molecules, which are structurally related to thiophenols, are widely used as electron-rich building blocks in these devices. mdpi.com The inherent properties of the thiophenol moiety in this compound suggest its potential as a monomer or building block for creating novel semiconducting polymers or push-pull chromophores.

The reactivity of the thiol group can be exploited in polymer synthesis. Photooxidative coupling of thiophenol derivatives can form disulfide bonds, a reaction that can be used to cross-link polymers or create self-healing materials. nih.govresearchgate.net This light-mediated reaction offers spatial and temporal control over material properties. nih.gov

Moreover, the entire molecule can be incorporated into larger structures to create materials with specific functions. As previously mentioned, anchoring 2-mercaptobenzaldehyde to silica creates a material for heavy metal extraction. rsc.orgrsc.org This principle can be extended to create functionalized polymers for sensing or catalysis, where the benzaldehyde (B42025) and thiol groups provide specific interaction sites.

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Research

Modern chemical synthesis increasingly relies on automation and continuous-flow technologies to improve efficiency, safety, and scalability. noelresearchgroup.comnih.gov These approaches are highly relevant for exploring the chemical space around this compound.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch synthesis. noelresearchgroup.comresearchgate.net It allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For the synthesis of thiophenol derivatives, which can involve hazardous reagents or intermediates, flow reactors can enhance safety by minimizing the volume of reactive material at any given moment. noelresearchgroup.com The synthesis of various heterocyclic compounds and other complex molecules has been successfully demonstrated using multi-step flow processes. researchgate.netuc.pt The synthesis of arylthio-containing compounds from aryl thiols has been achieved in a continuous-flow setup, highlighting the feasibility of applying this technology to derivatives of this compound. mdpi.com

Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions or to generate libraries of derivatives for structure-activity relationship studies. nih.gov By automating the sequential addition of reagents and purification steps, researchers can rapidly explore the diversification of the this compound scaffold, for instance, by reacting the aldehyde with a wide array of amines to produce a library of Schiff bases. This acceleration of the research cycle is crucial for the discovery of new ligands, materials, and catalysts.

Computational Predictions for Structure-Reactivity Relationships and Materials Properties

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the behavior of molecules and guiding experimental work. For this compound, DFT can provide deep insights into its electronic structure, reactivity, and potential applications.

DFT calculations can be used to model the molecule's geometry, vibrational frequencies, and electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govresearchgate.net The distribution of these frontier orbitals indicates the most likely sites for electrophilic and nucleophilic attack, thereby predicting the molecule's reactivity. For example, in the related molecule 2-mercaptobenzimidazole (B194830), DFT calculations have been used to analyze its structure and interaction with metal surfaces. researchgate.net

In the context of ligand design, computational methods can predict the stability and geometry of metal complexes formed with this compound. By calculating binding energies and modeling coordination geometries, researchers can screen potential metal partners and design ligands with optimal properties for catalysis or sensing before undertaking extensive experimental synthesis. nih.gov

For materials science, computational predictions are crucial for estimating the electronic properties of polymers or other materials derived from this compound. Calculations of the band gap, charge transport properties, and absorption spectra can help identify promising candidates for optoelectronic applications, significantly narrowing the field for experimental validation. mdpi.com The electrostatic potential map can also be calculated to visualize charge distribution and predict intermolecular interactions, which are critical for understanding how molecules will assemble in the solid state. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 2-Mercapto-5-methylbenzaldehyde to ensure reproducibility?

  • Methodology :

  • Step 1 : Optimize thiol-aldehyde coupling using catalysts like BF₃·Et₂O or Lewis acids under inert conditions (e.g., N₂ atmosphere) to minimize oxidation .
  • Step 2 : Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) or recrystallization (ethanol/water).
  • Step 3 : Characterize using 1H^1H-NMR (δ ~10.1 ppm for aldehyde proton) and FT-IR (C=O stretch ~1680 cm⁻¹, S-H stretch ~2550 cm⁻¹) .
  • Validation : Compare melting points and spectral data with literature. Purity should exceed 95% (HPLC, C18 column) .

Q. How can researchers address low aqueous solubility during biological assays?

  • Methodology :

  • Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80) to maintain biocompatibility. Pre-saturate buffers with the compound .
  • Alternative Approaches : Synthesize water-soluble derivatives (e.g., sulfonate salts) while retaining bioactivity .

Advanced Research Questions

Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts, melting points)?

  • Methodology :

  • Step 1 : Verify purity via HPLC and elemental analysis. Impurities >5% can skew results .
  • Step 2 : Cross-validate with multiple techniques: X-ray crystallography for solid-state structure, GC-MS for thermal stability, and 13C^{13}C-NMR for carbonyl confirmation .
  • Step 3 : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, strict temperature control) to isolate batch-specific variations .

Q. What experimental strategies optimize regioselectivity in thiol-mediated reactions with this compound?

  • Methodology :

  • Step 1 : Screen solvents (THF vs. DMF) and bases (NaH vs. K₂CO₃) to favor nucleophilic attack at the aldehyde vs. thiol group.
  • Step 2 : Use DFT calculations to model transition states and predict regioselectivity .
  • Step 3 : Monitor reaction kinetics via in-situ FT-IR or 1H^1H-NMR to identify intermediates .

Q. How to design a mechanistic study for the compound’s antioxidant activity?

  • Methodology :

  • Assay Selection : Use DPPH radical scavenging and FRAP assays. Include controls (e.g., ascorbic acid) .
  • Mechanistic Probes :
  • EPR Spectroscopy : Detect radical adducts formed during antioxidant reactions.
  • LC-MS : Identify degradation products under oxidative conditions .

Key Considerations for Researchers

  • Reproducibility : Document reaction conditions (e.g., humidity, solvent grade) in detail, as thiols are prone to oxidation .
  • Data Validation : Use open-access databases (PubChem, NIST) for spectral comparisons and avoid non-peer-reviewed sources .
  • Ethical Reporting : Disclose negative results (e.g., failed coupling reactions) to aid community troubleshooting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.